molecular formula C11H13BrN2OS B12359050 5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide

5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide

Cat. No.: B12359050
M. Wt: 301.20 g/mol
InChI Key: VZKWWXCWKPLMCJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the Suzuki-Miyaura reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it binds to and inhibits the activity of β-lactamase enzymes in bacteria, thereby preventing the breakdown of β-lactam antibiotics . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Conclusion

This compound is a compound of significant interest in various fields of research

Properties

Molecular Formula

C11H13BrN2OS

Molecular Weight

301.20 g/mol

IUPAC Name

5-bromo-N-(2-methylpiperidin-4-ylidene)thiophene-2-carboxamide

InChI

InChI=1S/C11H13BrN2OS/c1-7-6-8(4-5-13-7)14-11(15)9-2-3-10(12)16-9/h2-3,7,13H,4-6H2,1H3

InChI Key

VZKWWXCWKPLMCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC(=O)C2=CC=C(S2)Br)CCN1

Origin of Product

United States

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